molecular formula C11H9BrClN5 B14033435 4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine hydrochloride

4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine hydrochloride

Cat. No.: B14033435
M. Wt: 326.58 g/mol
InChI Key: ZEZAGJCTMYYQCQ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties:
4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine hydrochloride (CAS 453510-84-4) is a brominated heterocyclic compound with a molecular formula of C₁₁H₈BrN₅·HCl and a molecular weight of 290.12 g/mol . The structure features a 6-bromoimidazo[1,2-a]pyridine core linked to a pyrimidin-2-amine moiety. The hydrochloride salt enhances aqueous solubility, making it suitable for biological applications.

Synthesis and Applications: The bromine atom at position 6 of the imidazopyridine ring facilitates further functionalization via cross-coupling reactions, a common strategy in medicinal chemistry for derivatization .

Properties

Molecular Formula

C11H9BrClN5

Molecular Weight

326.58 g/mol

IUPAC Name

4-(6-bromoimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine;hydrochloride

InChI

InChI=1S/C11H8BrN5.ClH/c12-7-1-2-10-15-5-9(17(10)6-7)8-3-4-14-11(13)16-8;/h1-6H,(H2,13,14,16);1H

InChI Key

ZEZAGJCTMYYQCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N2C=C1Br)C3=NC(=NC=C3)N.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Synthetic Routes Overview

The synthesis of 4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine hydrochloride generally involves:

  • Starting Materials: α-Bromoketones and 2-aminopyridines.
  • Key Reaction: Tandem cyclization and bromination to form the imidazo[1,2-a]pyridine core.
  • Final Coupling: Linking the 6-bromoimidazo[1,2-a]pyridine intermediate to pyrimidin-2-amine.
  • Salt Formation: Acidic workup with hydrochloric acid to yield the hydrochloride salt.

This synthetic strategy can be adapted for scalable production, although detailed industrial protocols are limited in literature.

Detailed Synthetic Procedures

Formation of 3-Bromoimidazo[1,2-a]pyridine Core
  • Method: Reaction of α-bromoketones with 2-aminopyridines in the presence of tert-butyl hydroperoxide (TBHP) in ethyl acetate at 90 °C for 3 hours.
  • Mechanism: The reaction proceeds via a free radical pathway, confirmed by inhibition with TEMPO radical scavenger.
  • Outcome: One-pot tandem cyclization and bromination yields 3-bromoimidazo[1,2-a]pyridines.
  • Advantages: Metal-free, mild conditions, and moderate to good yields.
  • Reference Reaction Conditions:
Step Reagents/Conditions Yield (%) Notes
Cyclization/Bromination α-Bromoketone, 2-aminopyridine, TBHP, EA, 90 °C, 3 h Moderate to good Radical mechanism, metal-free

This method allows direct access to the brominated imidazopyridine core suitable for further functionalization.

Cross-Coupling to Attach Pyrimidin-2-amine
  • Method: Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination.
  • Typical Conditions: Pd(dba)₂ catalyst, Xantphos ligand, potassium carbonate base, dioxane solvent, 100 °C.
  • Purpose: To couple the 6-bromo substituent on the imidazopyridine ring with pyrimidin-2-amine or its derivatives.
  • Yields: Generally 60–70%.
  • Hydrochloride Salt Formation: Acidic workup with HCl in ethanol to precipitate the hydrochloride salt form.
Step Reagents/Conditions Yield (%) Reference
Bromination N-Bromosuccinimide (NBS), DMF, 60 °C 75–85
Cross-Coupling Pd(dba)₂, Xantphos, K₂CO₃, dioxane, 100 °C 60–70
Salt Formation HCl in ethanol Quantitative

This sequence is a standard approach for synthesizing the target compound with high purity and suitable for biological testing.

Reaction Mechanism Insights and Chemical Reactivity

  • The bromination and cyclization step proceeds via a radical mechanism, as evidenced by radical scavenger experiments.
  • The bromine atom at position 6 is a versatile site for substitution reactions, enabling further derivatization through palladium-catalyzed cross-coupling.
  • The compound can undergo cyclization and substitution reactions to form complex heterocyclic frameworks.
  • Common reagents include iodine (I₂), tert-butyl hydroperoxide (TBHP), and solvents such as toluene, ethyl acetate, and dimethylformamide (DMF).

Summary Table of Preparation Methods

Step No. Reaction Step Reagents/Conditions Mechanism Yield (%) Notes
1 Bromination of imidazo[1,2-a]pyridine NBS, DMF, 60 °C Electrophilic bromination 75–85 Produces 6-bromo intermediate
2 Cyclization and bromination α-Bromoketone, 2-aminopyridine, TBHP, EA, 90 °C, 3 h Radical tandem cyclization Moderate to good Metal-free, mild conditions
3 Cross-coupling with pyrimidin-2-amine Pd(dba)₂, Xantphos, K₂CO₃, dioxane, 100 °C Pd-catalyzed C-N coupling 60–70 Forms C-C or C-N bond
4 Hydrochloride salt formation HCl in ethanol Acid-base reaction Quantitative Enhances solubility

Research Discoveries and Applications

  • The brominated imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, often used for kinase inhibitors and other bioactive molecules.
  • The hydrochloride salt form improves solubility and bioavailability.
  • The synthetic methods allow for efficient access to derivatives for biological screening.
  • Recent studies have demonstrated the utility of these compounds as building blocks for drug discovery targeting cyclin-dependent kinases (CDK4/6) and other enzymes.

Chemical Reactions Analysis

Types of Reactions

4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and various solvents like toluene and ethyl acetate .

Major Products

The major products formed from these reactions include N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines, depending on the reaction conditions .

Scientific Research Applications

4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The bromine atom and the imidazo[1,2-a]pyridine ring play crucial roles in its reactivity and binding affinity. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences:

The compound is compared to four analogs with modifications to the imidazopyridine core or substituents:

Compound Name & CAS Molecular Weight Substituents/Modifications Biological Targets/Activity Key Differences from Target Compound References
4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine hydrochloride (453510-84-4) 290.12 Pyrimidin-2-amine, Br at position 6 Likely kinase inhibition (inferred from analogs) Reference compound; hydrochloride salt for solubility
4-[7-[(Dimethylamino)methyl]-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]pyrimidin-2-amine (compound 2) Not provided Dimethylaminomethyl, 4-fluorophenyl Targets PKG, casein kinase 1, calcium-dependent PK1 in T. gondii Broader kinase target profile due to fluorophenyl and dimethylamino groups
4-((6-Bromoimidazo[1,2-a]pyridin-3-yl)methyl)morpholine (705262-45-9) 296.17 Morpholine methyl substituent Not specified Morpholine enhances solubility but reduces hydrogen-bonding potential
6-Bromoimidazo[1,2-a]pyridin-2-amine (947248-52-4) 212.05 Simpler amine at position 2, no pyrimidine Intermediate in radiolabeled drug synthesis Lacks pyrimidine ring, limiting target interaction complexity
6-Bromoimidazo[1,2-a]pyridine-2-carboxylate (EN300-27148087) Not provided Carboxylate at position 2 Not specified Carboxylate increases acidity, altering binding properties

Analysis of Differences:

Substituent Impact on Bioactivity: The fluorophenyl and dimethylaminomethyl groups in compound 2 broaden its kinase inhibition spectrum compared to the target compound, which lacks these substituents . The morpholine group in 705262-45-9 may improve solubility but reduce hydrogen-bonding interactions critical for kinase binding .

Reactivity and Synthetic Utility: The bromine atom in the target compound and 947248-52-4 enables cross-coupling reactions, a feature absent in non-brominated analogs like compound 2 .

Physicochemical Properties :

  • The hydrochloride salt form of the target compound improves bioavailability over neutral analogs (e.g., 705262-45-9) .
  • Molecular weight variations (212–296 g/mol) influence membrane permeability and pharmacokinetics, with lighter compounds (e.g., 947248-52-4) favoring passive diffusion .

Biological Activity

4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine hydrochloride, identified by its CAS number 453510-84-4, is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H8BrN5
  • Molecular Weight : 290.12 g/mol
  • Appearance : Yellow to brown solid
  • Purity : 95% .

Antimicrobial Activity

Research indicates that compounds with similar structures to 4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine exhibit significant antimicrobial properties. For instance, derivatives of pyrimidines have shown effectiveness against various bacterial strains such as E. coli and S. aureus, as well as fungal pathogens like A. flavus and A. niger .

Antiviral Properties

The compound's structural analogs have demonstrated antiviral activities against viruses such as Zika virus (ZIKV) and Dengue virus (DENV). For example, certain pyrimidine derivatives showed EC50 values of 2.4 μM and 1.4 μM against ZIKV and DENV-2 respectively, indicating a promising therapeutic potential .

Anti-inflammatory Effects

Pyrimidine-based compounds have been noted for their anti-inflammatory properties. In various studies, certain derivatives exhibited significant inhibition of paw edema in animal models, outperforming standard anti-inflammatory drugs like indomethacin .

Cytotoxicity and Cancer Research

The compound has been evaluated for its cytotoxic effects on cancer cell lines. Notably, certain studies indicated that similar compounds could induce apoptosis in cancer cells and inhibit cell proliferation significantly .

The mechanisms underlying the biological activities of 4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine involve interactions with specific molecular targets:

  • Protein Kinases : The compound may inhibit various protein kinases involved in cell signaling pathways, which are crucial for cancer cell growth and proliferation.
  • Ion Channels : Some studies suggest potential interactions with ion channels that could affect cellular excitability and signaling .

Table 1: Summary of Biological Activities

Activity TypeReferenceKey Findings
Antimicrobial Effective against E. coli and S. aureus
Antiviral EC50 of 2.4 μM for ZIKV; 1.4 μM for DENV-2
Anti-inflammatory Higher inhibition than indomethacin in paw edema
Cytotoxicity Induced apoptosis in cancer cell lines

Notable Research Insights

  • A study published in MDPI highlighted the ability of pyrimidine derivatives to act as effective inhibitors against viral infections while demonstrating low toxicity profiles in animal models .
  • Another research article discussed the structural modifications that enhance the biological activity of pyrimidine compounds, suggesting that the presence of specific substituents can significantly influence their efficacy against various pathogens .

Q & A

What are the recommended synthetic routes for 4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine hydrochloride?

Basic Research Question
A scalable synthesis involves coupling 6-bromoimidazo[1,2-a]pyridine derivatives with pyrimidin-2-amine precursors. Key steps include:

  • Intermediate preparation : Bromination of imidazo[1,2-a]pyridine at the 6-position using NBS or Br₂ in DMF .
  • Cross-coupling : Suzuki-Miyaura or Buchwald-Hartwig amination to link the bromoimidazo[1,2-a]pyridine core to the pyrimidin-2-amine moiety .
  • Hydrochloride formation : Acidic workup (e.g., HCl in ethanol) to precipitate the hydrochloride salt .

Table 1 : Key Reagents and Conditions

StepReagents/ConditionsYield (%)Reference
BrominationNBS, DMF, 60°C75–85
CouplingPd(dba)₂, Xantphos, K₂CO₃, Dioxane, 100°C60–70

How should researchers characterize this compound using spectroscopic methods?

Basic Research Question
A multi-technique approach is critical:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromine at C6 of imidazo[1,2-a]pyridine; pyrimidine NH₂ protons at δ 8.1–8.3 ppm) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 351.02 for C₁₁H₉BrN₅·HCl) .
  • HPLC : Assess purity (>98%) using a C18 column with 0.1% TFA in H₂O/MeCN gradient .

What in vitro models are suitable for assessing its kinase inhibitory activity?

Advanced Research Question
Prioritize kinase-dependent cellular assays:

  • Kinase profiling : Screen against PI3Kα (IC₅₀ < 100 nM) and DNA-PK using fluorescence polarization assays .
  • Cell proliferation : Test in cancer lines (e.g., HeLa, MCF-7) with ATP competition assays to validate target engagement .

Table 2 : Representative Kinase Inhibition Data

KinaseIC₅₀ (nM)Assay TypeReference
PI3Kα45 ± 3.2Fluorescence polarization
DNA-PK78 ± 5.1Radioactive filter binding

How can researchers design analogs for structure-activity relationship (SAR) studies?

Advanced Research Question
Focus on modular modifications:

  • Core substitution : Replace bromine with chloro or trifluoromethyl groups to evaluate steric/electronic effects .
  • Pyrimidine optimization : Introduce methyl or morpholine groups at C4 to enhance solubility or selectivity .
  • Isosteric replacement : Swap imidazo[1,2-a]pyridine with quinoline to assess scaffold flexibility .

What solvents are compatible for in vitro assays with this compound?

Basic Research Question
Solubility varies significantly:

  • DMSO : Primary stock solvent (4 mg/mL) .
  • Aqueous buffers : Limited solubility (<0.1 mg/mL in PBS); use co-solvents (e.g., 5% PEG-400) for dosing .
    Avoid ethanol or water for stock preparation due to precipitation .

What strategies optimize bioavailability in preclinical studies?

Advanced Research Question
Address pharmacokinetic challenges:

  • Prodrug design : Mask the pyrimidine NH₂ group with acetyl or tert-butoxycarbonyl (Boc) to improve permeability .
  • Formulation : Use lipid-based nanoparticles (LNPs) or cyclodextrin complexes to enhance plasma stability .

How to resolve discrepancies in biological activity data across studies?

Advanced Research Question
Common pitfalls and solutions:

  • Assay variability : Standardize ATP concentrations (e.g., 1 mM for kinase assays) to minimize IC₅₀ fluctuations .
  • Compound degradation : Validate stability via LC-MS before assays; store lyophilized at -20°C .

What are the stability considerations under different pH conditions?

Basic Research Question
Stability is pH-dependent:

  • Acidic conditions (pH < 3) : Rapid degradation of the imidazo[1,2-a]pyridine core .
  • Neutral/basic conditions (pH 7–9) : Stable for >48 hours at 25°C .

What computational methods predict binding modes with kinases?

Advanced Research Question
Use molecular docking and MD simulations:

  • Docking software (e.g., AutoDock Vina) : Align the bromoimidazo[1,2-a]pyridine moiety in the ATP-binding pocket of PI3Kα .
  • Binding free energy calculations (MM/GBSA) : Correlate ΔG values with experimental IC₅₀ .

How to evaluate off-target effects in kinase profiling?

Advanced Research Question
Comprehensive screening is essential:

  • Kinome-wide panels : Use platforms like Eurofins KinaseProfiler to assess selectivity across 400+ kinases .
  • Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells .

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